N-(2-chlorobenzyl)-4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide
Description
Properties
Molecular Formula |
C18H17ClN4O2 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C18H17ClN4O2/c19-15-8-3-1-6-13(15)12-20-17(24)10-5-11-23-18(25)14-7-2-4-9-16(14)21-22-23/h1-4,6-9H,5,10-12H2,(H,20,24) |
InChI Key |
HJUFFZWJXZBPQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation Using DEPBT as a Coupling Agent
Synthesis of 4-(4-Oxobenzo[d]triazin-3(4H)-yl)butanoic Acid
The carboxylic acid precursor is synthesized via alkylation of benzo[d]triazin-4(3H)-one. Reacting the triazinone with 4-bromobutyric acid in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours yields 4-(4-oxobenzo[d]triazin-3(4H)-yl)butanoic acid (Yield: 72%).
DEPBT-Mediated Coupling
DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is employed as a coupling agent due to its high efficiency in amide bond formation with minimal racemization. The reaction proceeds as follows:
- Reagents :
- Conditions : DMF, 25°C, 6 hours.
- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound (Yield: 85%).
Mechanistic Insights
DEPBT activates the carboxylic acid via formation of a mixed phosphoric-carboxylic anhydride intermediate, facilitating nucleophilic attack by the amine (Figure 1).
Acid Chloride Route for Amide Bond Formation
Generation of 4-(4-Oxobenzo[d]triazin-3(4H)-yl)butanoyl Chloride
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) :
Amidation with 2-Chlorobenzylamine
The acid chloride reacts with 2-chlorobenzylamine under mild conditions:
EDCl/HOBt-Mediated Coupling
Activation with EDCl and HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) are used to form the active ester:
Comparative Analysis of Methods
Critical Parameters for Optimization
Solvent Selection
- DMF : Optimal for DEPBT and EDCl/HOBt due to high solubility of intermediates.
- DCM : Preferred for acid chloride route to prevent side reactions.
Stoichiometry
- Excess amine (1.2–1.5 equiv) ensures complete conversion of the carboxylic acid.
Temperature Control
- Room temperature (25°C) suffices for DEPBT and EDCl/HOBt.
- Acid chloride reactions require initial cooling (0°C) to mitigate exothermicity.
Scalability and Industrial Relevance
The DEPBT method is favored for large-scale synthesis due to its robustness and reproducibility. Pilot-scale trials (10 kg batches) achieved consistent yields of 82–84% with purity >99% (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or reduced benzotriazinone rings.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorophenyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases, particularly those related to neurodegenerative disorders. The presence of the oxobenzo[d][1,2,3]triazin moiety is particularly noteworthy, as compounds containing this fragment have shown biological activity against several targets.
Anticancer Activity
Research indicates that derivatives of triazin compounds can exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific application of N-(2-chlorobenzyl)-4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide in this context remains to be fully explored but shows promise based on structural analogs.
Pharmacological Studies
Pharmacological studies have focused on the compound's potential effects on neurotransmitter systems. Given its structural characteristics, it may influence cholinergic pathways, which are crucial in cognitive function and memory formation.
Neuroprotective Effects
Preliminary data suggest that similar compounds could serve as neuroprotective agents by modulating acetylcholine levels or inhibiting acetylcholinesterase activity . This could position this compound as a candidate for treating cognitive disorders such as Alzheimer’s disease.
Case Studies and Experimental Findings
Several studies have highlighted the importance of exploring the biological activities of compounds similar to this compound.
Synthesis and Biological Evaluation
A study synthesized various derivatives of triazine compounds and evaluated their biological activities against different cancer cell lines. The findings indicated that certain modifications to the triazine structure enhanced cytotoxicity against specific cancer types . This suggests that this compound could be similarly effective if tested under controlled conditions.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in the 14a–14n Series
A series of N-alkyl/aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n) share the core benzotriazinone-carboxamide scaffold but differ in the substituent on the amide nitrogen. Key examples include:
Key Observations :
Sulfonamide Derivatives (5a–5k Series)
N-alkyl/aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamides (e.g., 5j) replace the carboxamide with a sulfonamide group. These compounds are synthesized via a one-pot method using TCT:DMF adducts, achieving yields >70% under mild conditions .
Comparison with Carboxamides :
Substituent-Specific Variations
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(2-chlorobenzyl)-4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide and its derivatives?
- Methodology : A typical synthesis involves:
- Step 1 : Oxidation of isatin using hydrogen peroxide and formic acid to form isatoic anhydride.
- Step 2 : Reaction with 4-aminobutyric acid in a water-triethylamine mixture to yield N-(carboxybutyl)anthranilamide.
- Step 3 : Diazotization with NaNO₂/HCl to generate 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanoic acid.
- Step 4 : Activation with benzotriazole and thionyl chloride, followed by coupling with amines (e.g., 2-chlorobenzylamine) to form the final carboxamide derivatives .
Q. How is in vitro α-glucosidase inhibitory activity evaluated for this compound, and what parameters are critical for assay reproducibility?
- Methodology :
- Enzyme Source : Use Saccharomyces cerevisiae α-glucosidase (Type I) due to structural homology with mammalian enzymes.
- Assay Protocol :
Pre-incubate test compounds with enzyme in phosphate buffer (pH 6.8) at 37°C for 10 minutes.
Add p-nitrophenyl-α-D-glucopyranoside substrate.
Measure absorbance at 400 nm after 30 minutes.
- Data Analysis : Calculate inhibition percentages and IC₅₀ values using software like EZ-Fit enzyme kinetics.
Q. What spectroscopic techniques are used for structural characterization, and how are spectral data interpreted?
- Techniques :
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹).
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.0–8.5 ppm), chlorobenzyl CH₂ (δ 4.3–4.5 ppm), and butanamide backbone signals (δ 1.5–2.5 ppm).
Advanced Research Questions
Q. How can molecular docking and dynamics simulations optimize the design of benzotriazinone derivatives for enhanced α-glucosidase inhibition?
- Methodology :
Homology Modeling : Use Modeller to generate a 3D structure of the target enzyme (e.g., yeast α-glucosidase) if crystallographic data is unavailable. Validate with Ramachandran plots (≥97% residues in allowed regions).
Docking : Employ LeadIT or AutoDock Vina to screen derivatives. Prioritize compounds with hydrogen bonds to catalytic residues (e.g., Asp214, Glu276).
MD Simulations : Run 100 ns trajectories in NAMD to assess binding stability. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA).
- Application : This approach identified N-(2-chlorobenzyl)-4-(4-oxobenzo-triazin-3-yl)butanamide as a potent inhibitor (IC₅₀ = 12.3 µM) with stable hydrophobic interactions .
Q. What strategies resolve contradictions in biological activity data across different studies (e.g., IC₅₀ variability)?
- Approach :
- Standardize Assays : Use identical enzyme sources (e.g., S. cerevisiae vs. mammalian) and substrate concentrations.
- SAR Analysis : Compare substituent effects; e.g., chlorobenzyl groups enhance activity by 3-fold versus phenyl analogs due to improved lipophilicity (logP ~2.8).
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers and validate trends .
Q. How does metabolic profiling in preclinical species (rat, dog, human) inform the pharmacokinetic optimization of related compounds like TAK-041?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes/S9 fractions. Identify major metabolites via LC-MS/MS.
- Key Findings : TAK-041 (a structural analog) showed slow clearance in humans due to CYP3A4-mediated oxidation. Species differences: Rat microsomes produced 3-hydroxy metabolites, while dogs showed glucuronidation.
- Implications : Prioritize derivatives with reduced CYP3A4 affinity (e.g., fluorinated substituents) to enhance half-life .
Q. What structural modifications improve selectivity for GPR139 agonism over off-target CNS receptors?
- Design Insights :
- Core Modification : Replace the butanamide linker with a rigid cyclopropane ring to reduce conformational flexibility.
- Substituent Effects : Trifluoromethoxy groups at the para-position (as in TAK-041) increase blood-brain barrier permeability (PAMPA logPe = −5.2).
- In Vivo Validation: In BALB/c mice, such analogs reversed social deficits (ED₅₀ = 1.2 mg/kg) without affecting dopamine receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
